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molecular formula C17H25N3O4 B8563654 tert-Butyl N-(cyclopropylmethyl)-N-[(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl]carbamate

tert-Butyl N-(cyclopropylmethyl)-N-[(4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl]carbamate

Cat. No. B8563654
M. Wt: 335.4 g/mol
InChI Key: IWRDOHYCWFQYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181266B2

Procedure details

To a stirred solution of NaH (11.96 g, 299 mmol) in 260 mL DMF at 0° C. was sequentially added 2-(chloromethyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (20 g, 100 mmol) and tert-butyl cyclopropylmethylcarbamate (17.07 g, 100 mmol) in small portions in order to maintain the internal temperature at or below 5° C. The reaction mixture was allowed to warm to room temperature slowly with continued stirring over 12 h. The reaction was cooled to 0 C and water was added slowly (˜250 mL total). The reaction mixture was concentrated in vacuo, taken up in ethyl acetate, filtered and concentrated to a red oil. The material was purified on a pad of silica gel, loading with 20% ethyl acetate in heptanes and eluting with 100% ethyl acetate via a sharp gradient. The title compound was obtained as an off-white solid (20.79 g).
Name
Quantity
11.96 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
17.07 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
260 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[CH2:4][C:5]1[NH:6][C:7](=[O:15])[C:8]2[CH2:14][O:13][CH2:12][CH2:11][C:9]=2[N:10]=1.[CH:16]1([CH2:19][NH:20][C:21](=[O:27])[O:22][C:23]([CH3:26])([CH3:25])[CH3:24])[CH2:18][CH2:17]1.O>CN(C=O)C>[CH:16]1([CH2:19][N:20]([CH2:4][C:5]2[NH:6][C:7](=[O:15])[C:8]3[CH2:14][O:13][CH2:12][CH2:11][C:9]=3[N:10]=2)[C:21](=[O:27])[O:22][C:23]([CH3:25])([CH3:24])[CH3:26])[CH2:17][CH2:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
11.96 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClCC=1NC(C2=C(N1)CCOC2)=O
Step Three
Name
Quantity
17.07 g
Type
reactant
Smiles
C1(CC1)CNC(OC(C)(C)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
260 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with continued stirring over 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature at or below 5° C
ADDITION
Type
ADDITION
Details
was added slowly (˜250 mL total)
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a red oil
CUSTOM
Type
CUSTOM
Details
The material was purified on a pad of silica gel, loading with 20% ethyl acetate in heptanes
WASH
Type
WASH
Details
eluting with 100% ethyl acetate via a sharp gradient

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CC1)CN(C(OC(C)(C)C)=O)CC=1NC(C2=C(N1)CCOC2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 20.79 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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